molecular formula C23H23N5 B2533528 7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine CAS No. 439096-56-7

7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine

Cat. No. B2533528
CAS RN: 439096-56-7
M. Wt: 369.472
InChI Key: MAXRYXKRLMYHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine” is a compound that can be used for pharmaceutical testing . It belongs to the class of imidazo[1,2-a]pyrimidines, which are recognized as important fused bicyclic heterocycles with a wide range of applications in medicinal chemistry .


Molecular Structure Analysis

Imidazo[1,2-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “this compound” is not detailed in the available resources.

Scientific Research Applications

Synthesis and Antibacterial Applications

Synthesis of Pyrazolopyrimidine Derivatives : A study detailed the synthesis of various pyrazolopyrimidine derivatives, showcasing the methodological advancements in creating compounds with potential antibacterial properties. The research highlighted significant antibacterial activity in some of the synthesized compounds, indicating their potential utility in developing new antibacterial agents (Rahmouni et al., 2014).

Antineoplastic Activity

Benzimidazole Condensed Ring Systems : Investigations into the synthesis of benzimidazole condensed ring systems, including imidazo[1,2-a]pyrimidine derivatives, have shown variable degrees of antineoplastic (anti-cancer) activity against certain cell lines. These findings underline the potential of such compounds in cancer therapy research (Abdel-Hafez, 2007).

Antiviral Applications

Novel Class of Inhibitors of Human Rhinovirus : A series of imidazo[1,2-a]pyridines were designed and synthesized, demonstrating antirhinovirus activity. This showcases the potential application of similar compounds in treating viral infections (Hamdouchi et al., 1999).

Antimicrobial and Antitumor Activity

Synthesis and Evaluation of Pyrazole and Pyrimidine Derivatives : Research into the synthesis of novel pyrazole and pyrimidine derivatives has shown excellent in vitro antitumor activity against certain cell lines, alongside high antimicrobial and antioxidant activities. This emphasizes the broad therapeutic potential of these compounds (Farag & Fahim, 2019).

Fluorescent Properties for Imaging Applications

Substituent Effects on Fluorescent Properties : The study of imidazo[1,2-a]pyridine-based compounds and their derivatives has revealed interesting fluorescent properties, suggesting potential applications in imaging and sensor technologies. Adjustments to the molecular structure of these compounds can significantly alter their fluorescent behavior, which could be useful in designing new imaging agents (Tomoda et al., 1999).

Mechanism of Action

While the specific mechanism of action for “7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine” is not detailed in the available resources, it’s known that pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .

properties

IUPAC Name

7-methyl-2-phenyl-5-(4-phenylpiperazin-1-yl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5/c1-18-16-22(27-14-12-26(13-15-27)20-10-6-3-7-11-20)28-17-21(25-23(28)24-18)19-8-4-2-5-9-19/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXRYXKRLMYHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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